molecular formula C12H14N2O5S B2962955 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide CAS No. 332119-56-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide

Cat. No. B2962955
CAS RN: 332119-56-9
M. Wt: 298.31
InChI Key: XXSQBZOZXUTQEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers”, has been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a dioxidotetrahydrothiophen-3-yl group . The molecular weight of a related compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, is calculated to be 163.19486 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the coupling of an ether-based scaffold with a sulfone-based head group .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined during the synthesis process . For example, the researchers evaluated the compounds in tier 1 DMPK assays .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards of these compounds are typically determined during the research process . For example, the researchers took precautionary measures against static discharge .

Future Directions

The future directions of research on these compounds could involve further optimization of the ether-based scaffold and sulfone-based head group to improve the potency and selectivity of GIRK1/2 activators . Other potential directions could involve exploring the roles of GIRK channels in physiological processes and potential therapeutic targets .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQBZOZXUTQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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